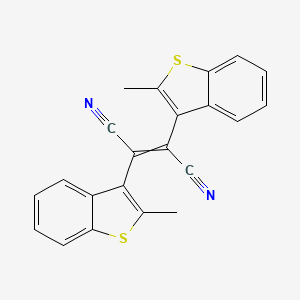
2,3-Bis(2-methyl-1-benzothiophen-3-yl)but-2-enedinitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Bis(2-methyl-1-benzothiophen-3-yl)but-2-enedinitrile is a compound belonging to the class of diarylethenes. These compounds are known for their photochromic properties, which means they can change color when exposed to light.
準備方法
The synthesis of 2,3-Bis(2-methyl-1-benzothiophen-3-yl)but-2-enedinitrile typically involves the reaction of 2-methyl-1-benzothiophene with appropriate reagents under controlled conditions. One common method involves the use of ionic liquid solutions, which have been shown to significantly improve the yield of the desired product compared to conventional organic solvents . The reaction conditions often include the use of ultraviolet (UV) light to induce cyclization reactions, leading to the formation of the closed-ring isomers .
化学反応の分析
2,3-Bis(2-methyl-1-benzothiophen-3-yl)but-2-enedinitrile undergoes various types of chemical reactions, including:
Oxidation: The oxidation of sulfur atoms in the compound can enhance its fluorescence properties.
Reversible Photoswitching: The compound can switch between fluorescent and non-fluorescent states upon exposure to different wavelengths of light.
Common reagents used in these reactions include UV light and various oxidizing agents. The major products formed from these reactions are the closed-ring isomers, which exhibit enhanced fluorescence properties .
科学的研究の応用
2,3-Bis(2-methyl-1-benzothiophen-3-yl)but-2-enedinitrile has several scientific research applications:
Super-Resolution Fluorescence Microscopy: The compound’s ability to switch between fluorescent and non-fluorescent states makes it useful for super-resolution imaging techniques.
Optical Memory Media: Its photochromic properties allow it to be used in optical memory devices, where data can be stored and retrieved using light.
作用機序
The mechanism of action of 2,3-Bis(2-methyl-1-benzothiophen-3-yl)but-2-enedinitrile involves its photochromic properties. Upon exposure to UV light, the compound undergoes a cyclization reaction, forming a closed-ring isomer that emits strong fluorescence. This process is reversible, and the compound can revert to its original form upon exposure to visible light . The molecular targets and pathways involved in this process are primarily related to the compound’s ability to absorb and emit light at specific wavelengths .
類似化合物との比較
2,3-Bis(2-methyl-1-benzothiophen-3-yl)but-2-enedinitrile is unique compared to other similar compounds due to its high fluorescence quantum yield and its ability to undergo reversible photoswitching. Similar compounds include:
1,2-Bis(2-alkyl-4-methyl-5-phenyl-3-thienyl)perfluorocyclopentenes: These compounds also exhibit photochromic properties but may have different fluorescence characteristics.
1,2-Bis(2-alkyl-1-benzothiophen-3-yl)perfluorocyclopentenes: These compounds are structurally similar but may differ in their chemical reactivity and fluorescence properties.
特性
CAS番号 |
122641-55-8 |
|---|---|
分子式 |
C22H14N2S2 |
分子量 |
370.5 g/mol |
IUPAC名 |
2,3-bis(2-methyl-1-benzothiophen-3-yl)but-2-enedinitrile |
InChI |
InChI=1S/C22H14N2S2/c1-13-21(15-7-3-5-9-19(15)25-13)17(11-23)18(12-24)22-14(2)26-20-10-6-4-8-16(20)22/h3-10H,1-2H3 |
InChIキー |
ISQLDCLNIPSOCO-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C2=CC=CC=C2S1)C(=C(C#N)C3=C(SC4=CC=CC=C43)C)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


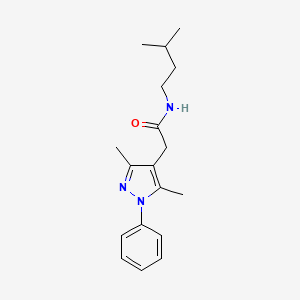
![[(4-Propylphenyl)phosphoryl]bis[(2,6-dichlorophenyl)methanone]](/img/structure/B14303776.png)
![N-Cyclopentadecyl-N-[3-(dimethylamino)propyl]formamide](/img/structure/B14303777.png)
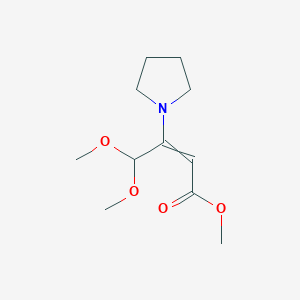
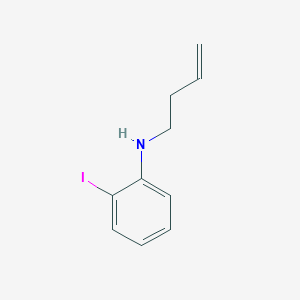
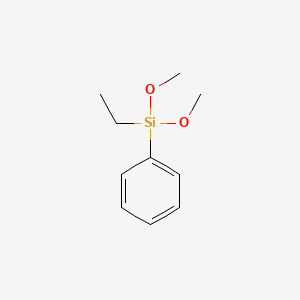
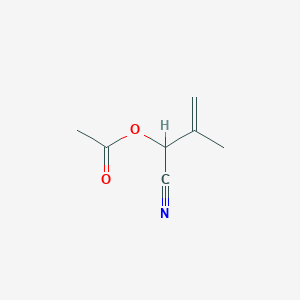
![4-[4-(4-Carbamimidoylphenyl)piperazin-1-yl]benzenecarboximidamide](/img/structure/B14303812.png)
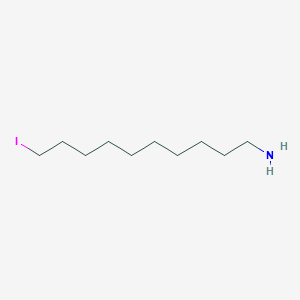
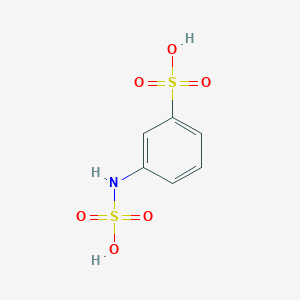

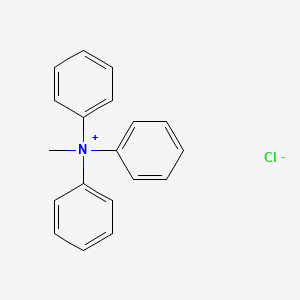
![(2-{3,4-Bis[(trimethylsilyl)oxy]phenyl}-2-oxoethyl)carbamyl chloride](/img/structure/B14303860.png)
![Dimethyl [3-(benzenesulfonyl)prop-1-en-2-yl]propanedioate](/img/structure/B14303863.png)
